Methyl 3-benzyl-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate
Overview
Description
Methyl 3-benzyl-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate is a heterocyclic compound that features a thiazole ring Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to interact with a variety of biological targets, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often resulting in changes at the molecular and cellular levels .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, often resulting in downstream effects that contribute to their therapeutic effects .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-benzyl-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with carbon disulfide and methyl chloroacetate in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-benzyl-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thioethers.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers.
Scientific Research Applications
Methyl 3-benzyl-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-4-methyl-2-thioxo-1,3-thiazolidin-5-ylidene: Shares a similar thiazole ring structure but differs in the substitution pattern.
Methyl 3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene: Contains an oxo group instead of a thioxo group.
Uniqueness
Methyl 3-benzyl-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both benzyl and methyl groups, along with the thioxo functionality, provides a distinct chemical profile that can be exploited for various applications.
Properties
IUPAC Name |
methyl 3-benzyl-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S2/c1-9-11(12(15)16-2)18-13(17)14(9)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCFNURPXOGVMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=S)N1CC2=CC=CC=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601333759 | |
Record name | methyl 3-benzyl-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601333759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26665407 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
670261-48-0 | |
Record name | methyl 3-benzyl-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601333759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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